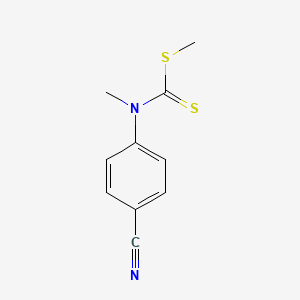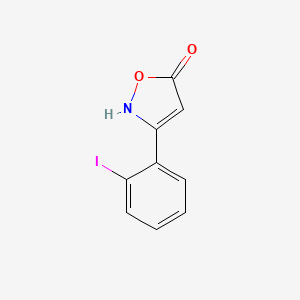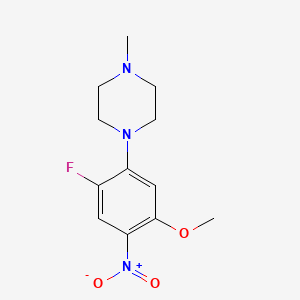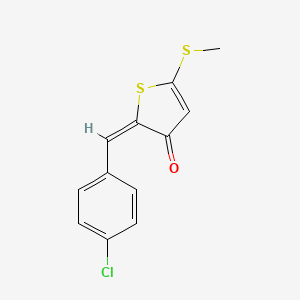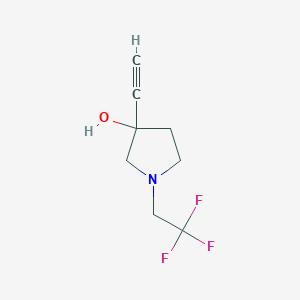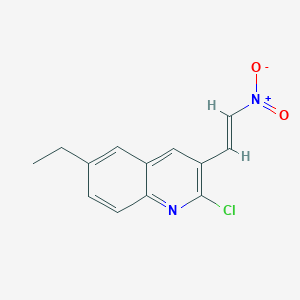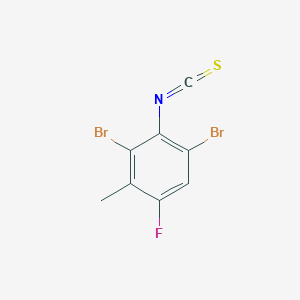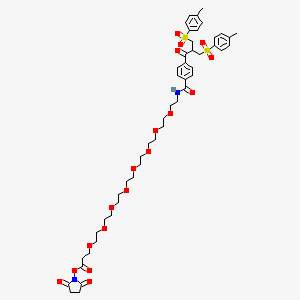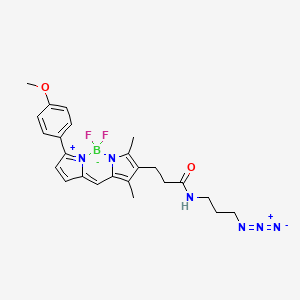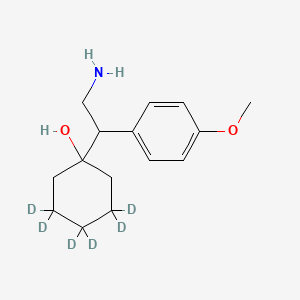
D,L-N,N-Didesmethyl Venlafaxine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-N,N-Didesmethyl Venlafaxine-d6: is a deuterium-labeled metabolite of Venlafaxine. Venlafaxine is a derivative of phenylethylamine, which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of D,L-N,N-Didesmethyl Venlafaxine-d6 involves the deuterium labeling of Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the molecular structure of Venlafaxine .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using deuterated reagents under controlled conditions to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: : D,L-N,N-Didesmethyl Venlafaxine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
科学的研究の応用
D,L-N,N-Didesmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Venlafaxine and its metabolites.
Neurotransmission Research: Helps in understanding the mechanisms of neurotransmission and the role of neuroamines in the central nervous system.
Drug Development: Assists in the development of new antidepressant drugs by providing insights into the metabolic pathways and effects of Venlafaxine.
作用機序
D,L-N,N-Didesmethyl Venlafaxine-d6 exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft . This action facilitates neurotransmission and enhances mood regulation. The compound primarily targets the serotonin and noradrenaline transporters and is a weak inhibitor of dopamine reuptake .
類似化合物との比較
Similar Compounds
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine: Another deuterium-labeled metabolite of Venlafaxine with similar properties.
N-Desmethyl Venlafaxine: A metabolite of Venlafaxine produced by the enzyme CYP3A4.
O-Desmethyl Venlafaxine: A major metabolite of Venlafaxine produced by the enzyme CYP2D6.
Uniqueness: : D,L-N,N-Didesmethyl Venlafaxine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolic pathways .
特性
CAS番号 |
1020719-37-2 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
255.38 g/mol |
IUPAC名 |
1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2 |
InChIキー |
SUQHIQRIIBKNOR-PWDWWLAZSA-N |
異性体SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H] |
正規SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
